molecular formula C3H7N7O3 B13738158 1,3,5-Triazine-2,4,6-triamine mononitrate CAS No. 94087-41-9

1,3,5-Triazine-2,4,6-triamine mononitrate

Cat. No.: B13738158
CAS No.: 94087-41-9
M. Wt: 189.13 g/mol
InChI Key: CSGNMMLYYZTWBB-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4,6-triamine nitrate, commonly known as melamine nitrate, is an organic compound that belongs to the triazine family. It is a white crystalline solid that is highly soluble in water. This compound is widely used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Triazine-2,4,6-triamine nitrate can be synthesized through the reaction of melamine with nitric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

C3H6N6+HNO3C3H6N6HNO3\text{C}_3\text{H}_6\text{N}_6 + \text{HNO}_3 \rightarrow \text{C}_3\text{H}_6\text{N}_6\cdot\text{HNO}_3 C3​H6​N6​+HNO3​→C3​H6​N6​⋅HNO3​

Industrial Production Methods

In industrial settings, the production of 1,3,5-triazine-2,4,6-triamine nitrate involves the use of large-scale reactors where melamine and nitric acid are combined under specific temperature and pressure conditions. The reaction mixture is then purified to obtain the final product. This process ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4,6-triamine nitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different nitrogen oxides.

    Reduction: It can be reduced to form melamine and other nitrogen-containing compounds.

    Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve the use of halogenating agents like chlorine or bromine.

Major Products Formed

    Oxidation: Nitrogen oxides and other oxidized nitrogen compounds.

    Reduction: Melamine and other reduced nitrogen compounds.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

1,3,5-Triazine-2,4,6-triamine nitrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other triazine derivatives.

    Biology: Employed in the study of nitrogen metabolism and as a model compound for studying nitrogen-containing heterocycles.

    Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of resins, adhesives, and flame retardants.

Mechanism of Action

The mechanism of action of 1,3,5-triazine-2,4,6-triamine nitrate involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with nucleophilic sites on proteins and nucleic acids, leading to changes in their structure and function. This interaction can affect various biochemical pathways, including those involved in nitrogen metabolism and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine-2,4,6-triamine (Melamine): A closely related compound with similar chemical properties but without the nitrate group.

    Cyanuric Acid: Another triazine derivative with three hydroxyl groups instead of amino groups.

    Cyanuric Chloride: A triazine compound with three chlorine atoms, used as a precursor for herbicides and other chemicals.

Uniqueness

1,3,5-Triazine-2,4,6-triamine nitrate is unique due to the presence of the nitrate group, which imparts distinct chemical reactivity and properties. This makes it suitable for specific applications where other triazine derivatives may not be as effective.

Properties

CAS No.

94087-41-9

Molecular Formula

C3H7N7O3

Molecular Weight

189.13 g/mol

IUPAC Name

nitric acid;1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C3H6N6.HNO3/c4-1-7-2(5)9-3(6)8-1;2-1(3)4/h(H6,4,5,6,7,8,9);(H,2,3,4)

InChI Key

CSGNMMLYYZTWBB-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=NC(=N1)N)N)N.[N+](=O)(O)[O-]

Origin of Product

United States

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